molecular formula C11H17NO B13630053 4-Amino-3-methyl-1-phenylbutan-2-ol

4-Amino-3-methyl-1-phenylbutan-2-ol

Cat. No.: B13630053
M. Wt: 179.26 g/mol
InChI Key: MSGJJGXINBOGBF-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-phenylbutan-2-ol is a chiral β-amino alcohol characterized by a phenyl group at position 1, a hydroxyl group at position 2, a methyl substituent at position 3, and an amino group at position 4. Its molecular formula, derived from structural analysis, is C₁₁H₁₇NO, with a molar mass of 179.26 g/mol. The phenyl group enhances lipophilicity, while the amino and hydroxyl groups contribute to hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-3-methyl-1-phenylbutan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(8-12)11(13)7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3

InChI Key

MSGJJGXINBOGBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The most common and widely employed synthetic route for 4-Amino-3-methyl-1-phenylbutan-2-ol is reductive amination . This method involves the conversion of a ketone or aldehyde precursor into the corresponding amino alcohol by reaction with an amine source under reductive conditions.

  • General Procedure :

    • The ketone intermediate, typically 3-methyl-1-phenylbutan-2-one, is reacted with ammonia or a primary amine.
    • The imine or iminium intermediate formed is then reduced using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation.
    • This results in the formation of the amino alcohol, 4-Amino-3-methyl-1-phenylbutan-2-ol.
  • Industrial Considerations :

    • Continuous flow reactors are often used to enhance reaction control and scalability.
    • Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.

Grignard Reagent Route via Benzylmagnesium Halide and Isobutylene Oxide

An alternative and well-documented synthetic method involves the reaction of a benzylmagnesium halide with isobutylene oxide , followed by subsequent transformations leading to the target amino alcohol.

  • Step 1: Preparation of Benzylmagnesium Halide

    • Benzyl halide (preferably benzyl bromide) is reacted with magnesium metal in an inert and anhydrous solvent to form benzylmagnesium bromide.
    • The reaction is exothermic and typically conducted at 0–70 °C, with 40–60 °C being optimal.
    • Iodine may be added to activate magnesium.
    • Solvents used include ethers such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, diethyl ether, or aromatic hydrocarbons like toluene.
  • Step 2: Reaction with Isobutylene Oxide

    • Benzylmagnesium bromide is reacted with isobutylene oxide in the presence of a copper(I) catalyst (e.g., CuI) which acts as an epoxide ring-opening catalyst.
    • The reaction temperature is maintained between −20 °C and +10 °C, preferably −10 °C to 0 °C.
    • Stoichiometric ratios vary, but 1–2 mol benzylmagnesium halide per mole of isobutylene oxide is preferred.
    • The reaction can be performed batchwise, semi-batchwise, or continuously.
  • Step 3: Workup and Isolation

    • The reaction mixture is hydrolyzed with water or aqueous acid/base to quench the Grignard reagent.
    • The product, 2-methyl-4-phenylbutan-2-ol (a close structural analog), is extracted, dried, and purified by distillation or crystallization.
    • Further amination steps can convert this intermediate into 4-Amino-3-methyl-1-phenylbutan-2-ol if needed.

Comparative Analysis of Preparation Methods

Feature Reductive Amination Grignard Reagent Route
Starting Materials Ketone precursor and amine Benzyl halide, magnesium, isobutylene oxide
Key Reaction Type Reductive amination Nucleophilic ring opening of epoxide
Catalysts/Reducing Agents NaBH3CN, NaBH4, or catalytic hydrogenation Cu(I) compounds (e.g., CuI)
Reaction Conditions Mild, often room temperature to moderate Low temperature (−20 to +10 °C)
Scalability High, suitable for continuous flow High, suitable for batch or continuous
Purification Crystallization, chromatography Extraction, distillation, crystallization
Industrial Application Common in pharmaceutical synthesis Used for fragrance intermediates and further transformations

Research Findings and Notes

  • Reductive amination is favored for its directness and efficiency in producing the amino alcohol with high stereoselectivity and yield.
  • The Grignard reagent method, while more complex, offers access to intermediates useful in fragrance chemistry and can be adapted for large-scale industrial synthesis.
  • The use of copper(I) catalysts in the Grignard route significantly improves epoxide ring-opening efficiency and selectivity.
  • Temperature control is critical in both methods to avoid side reactions and decomposition.
  • Both methods require strict anhydrous conditions to prevent reagent deactivation, especially for Grignard reagents.
  • The final product, 4-Amino-3-methyl-1-phenylbutan-2-ol, is often used as an intermediate in the synthesis of more complex molecules with pharmaceutical or fragrance applications.

Summary Table of Key Parameters for Preparation

Parameter Reductive Amination Grignard Reagent Route
Temperature Range 20–60 °C −20 to +10 °C
Solvents Alcohols, water, organic solvents Ethers (THF, diethyl ether), hydrocarbons
Catalysts/Reducing Agents Sodium cyanoborohydride, hydrogenation catalysts CuI, magnesium metal
Reaction Time Several hours 0.5 to 1.5 hours for epoxide addition
Workup Aqueous acid/base quench, extraction Hydrolysis, extraction, distillation
Yield High (typically >80%) High (variable, optimized conditions needed)
Purification Chromatography, crystallization Distillation, crystallization

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

4-Amino-3-methyl-1-phenylbutan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets .

Comparison with Similar Compounds

Key Observations:

Substituent Positional Isomerism: The target compound’s phenyl group at position 1 distinguishes it from (S)-2-Amino-4-phenylbutan-1-ol (phenyl at position 4) and 3-Amino-1-fluoro-4-phenyl-butan-2-ol (phenyl at position 4). This positional variance impacts steric bulk and electronic effects.

Synthetic Accessibility: (S)-2-Amino-3-methylbutan-1-ol achieves a 96% yield, likely due to its simpler alkyl chain and absence of aromatic groups . In contrast, phenyl-containing analogs (e.g., (S)-2-Amino-4-phenylbutan-1-ol) show marginally lower yields (92%), suggesting steric or electronic challenges in purification .

Physicochemical Properties: The phenyl group in 4-Amino-3-methyl-1-phenylbutan-2-ol increases molar mass and lipophilicity compared to non-aromatic analogs like (S)-2-Amino-3-methylbutan-1-ol. Fluorine in 3-Amino-1-fluoro-4-phenyl-butan-2-ol reduces basicity at the amino group due to electron-withdrawing effects, whereas the methyl group in the target compound may enhance steric shielding .

Biological Activity

4-Amino-3-methyl-1-phenylbutan-2-ol, also known as a chiral amine, is an organic compound characterized by its unique structure that includes an amino group, a hydroxyl group, and a phenyl group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity. The compound has garnered interest in medicinal chemistry and organic synthesis due to its potential therapeutic applications.

  • Molecular Formula : C12H17N
  • Molecular Weight : 179.26 g/mol
  • IUPAC Name : 4-amino-3-methyl-1-phenylbutan-2-ol

The presence of the amino and hydroxyl groups allows for hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. This capability suggests potential roles in modulating biological processes.

Enzyme Interactions

Research indicates that 4-Amino-3-methyl-1-phenylbutan-2-ol can influence enzyme activity through its interactions with specific molecular targets. The compound has been studied for its effects on various enzymes, including:

  • Esterases : Enhancements in enantioselectivity have been observed when using this compound as a substrate or inhibitor in enzymatic reactions.
    Enzyme TypeEffect of 4-Amino-3-methyl-1-phenylbutan-2-ol
    EsterasesIncreased enantioselectivity in hydrolysis
    TransaminasesEffective in synthesizing enantiopure amines

These interactions can lead to significant alterations in enzyme kinetics, affecting metabolic pathways and cellular responses.

Pharmacological Studies

The pharmacological potential of 4-Amino-3-methyl-1-phenylbutan-2-ol has been explored in various studies. For instance, it has shown promise as a precursor for synthesizing bioactive compounds, including:

  • Anticancer Agents : Preliminary studies suggest cytotoxic effects on cancer cell lines such as HeLa and A549.
  • Neuroprotective Effects : Some research indicates that the compound may exhibit protective effects against neurodegenerative conditions.

Case Studies

Several case studies highlight the biological activity of 4-Amino-3-methyl-1-phenylbutan-2-ol:

  • Study on Enzyme Selectivity :
    • Researchers investigated the use of this compound in improving the selectivity of esterases towards symmetrical substrates.
    • Results demonstrated enhanced reaction rates and selectivity, indicating its utility in biocatalysis.
  • Cytotoxic Activity :
    • An investigation into the cytotoxic effects on HeLa cells revealed that treatment with varying concentrations of 4-Amino-3-methyl-1-phenylbutan-2-ol resulted in dose-dependent cell death.
    • The mechanism appeared to involve apoptosis, suggesting potential for further development as an anticancer agent.

Potential Applications

Given its biological activity, 4-Amino-3-methyl-1-phenylbutan-2-ol holds promise across various fields:

Medicinal Chemistry

  • As a building block for synthesizing new drugs targeting specific diseases.

Biotechnology

  • In enzyme engineering to enhance biocatalytic processes.

Q & A

Q. What strategies differentiate 4-Amino-3-methyl-1-phenylbutan-2-ol from structural analogs in pharmacological studies?

  • Methodology : Compare logP, solubility, and hydrogen-bonding capacity via physicochemical profiling. Use competitive binding assays or CRISPR-engineered receptor mutants to isolate target-specific effects. Reference analogs like 4-Amino-2-methyl-1-phenylbutan-2-ol for contrast .

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